Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate
Description
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
dimethyl 4-ethyl-3-methylpyrazole-1,5-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-5-7-6(2)11-12(10(14)16-4)8(7)9(13)15-3/h5H2,1-4H3 |
InChI Key |
SYBUOLCBAFRAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Precursors with Esterification
A common synthetic approach involves the cyclization of appropriately substituted pyrazole precursors followed by esterification to introduce the dimethyl dicarboxylate groups at positions 1 and 5. This can be achieved by:
- Reacting 4-ethyl-3-methyl-1H-pyrazole with dimethyl carbonate under basic conditions (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution and formation of methyl ester groups at the nitrogen and carbon positions of the pyrazole ring. This method typically requires refluxing in polar aprotic solvents and inert atmosphere to optimize yield and purity.
Condensation of Hydrazines with β-Ketoesters or α,β-Unsaturated Esters
Another well-documented route for pyrazole derivatives involves condensation reactions between hydrazines and β-ketoesters or α,β-unsaturated esters:
Hydrazine derivatives condense with ethyl or methyl esters of β-keto acids or α,β-unsaturated esters to form substituted pyrazoles. For this compound, multi-step synthesis may start from simpler pyrazole derivatives, where the ethyl and methyl substituents are introduced via alkylation or selective substitution prior to esterification.
The reaction conditions often involve refluxing in ethanol or DMSO under nitrogen atmosphere for 12–18 hours, with subsequent purification by recrystallization or chromatography to isolate the pure dimethyl ester product.
1,3-Dipolar Cycloaddition Using Diazo Compounds
Recent advances in pyrazole synthesis utilize 1,3-dipolar cycloaddition reactions:
Ethyl diazoacetate (EDA), generated in situ from glycine esters and sodium nitrite under acidic aqueous micellar conditions, reacts with alkynes or alkenes to form pyrazole rings with substitution at the 3 and 5 positions. This method is metal-free, environmentally friendly, and can be adapted to synthesize various substituted pyrazoles including those with ester groups.
The reaction is pH-dependent, with acidic conditions favoring mixtures of regioisomers and slightly basic conditions favoring selective formation of 3,5-disubstituted pyrazoles. Surfactants like TPGS-750-M in water improve yields and purity by providing a micellar nanoenvironment.
For this compound, methyl propiolate or similar alkynes can be used as dipolarophiles in the cycloaddition step, followed by purification via flash chromatography or recrystallization.
Industrial Production Considerations
Industrial synthesis typically scales up the above methods using continuous flow reactors to enhance reaction control, safety, and yield.
Transition-metal catalysis (e.g., ruthenium-catalyzed hydrogen transfer) may be employed to improve selectivity and reduce reaction times in pyrazole formation, although specific industrial protocols for this compound are less documented.
Purification at scale involves recrystallization from mixed solvents (e.g., ethanol-water or DMF-ethanol) or chromatographic techniques to address solubility challenges and remove impurities.
Reaction Conditions and Optimization
Purification Techniques
Gradient recrystallization using mixed solvents (e.g., DMF-ethanol or ethanol-water) is effective to improve purity by exploiting differential solubility.
Flash column chromatography with solvent systems such as petroleum ether and ethyl acetate (8:2) is commonly used to isolate the pure compound after synthesis.
Vacuum distillation may be employed for volatile intermediates or solvents.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization with Dimethyl Carbonate | 4-ethyl-3-methyl-1H-pyrazole, NaH/K2CO3, reflux | Direct esterification, good yields | Requires preformed pyrazole precursor |
| Condensation of Hydrazines with β-Ketoesters | Hydrazine hydrate, β-ketoesters, reflux in ethanol | Straightforward, well-known route | Multi-step, purification needed |
| 1,3-Dipolar Cycloaddition (Micellar Catalysis) | Ethyl diazoacetate (in situ), alkynes, aqueous surfactant | Metal-free, green chemistry, high selectivity | Requires control of pH and surfactant |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups at positions 1 and 5 undergo hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with aqueous K₂CO₃ or NaOH yields the corresponding dicarboxylic acid (4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylic acid).
-
Acidic Hydrolysis : HCl or H₂SO₄ in refluxing ethanol generates the acid, albeit with slower kinetics compared to basic conditions.
Example Conditions :
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| 2.5 M K₂CO₃ | RT | 6 h | ~85% |
| 1 M NaOH | 80°C | 2 h | 90% |
Nucleophilic Substitution
The ester carbonyl groups participate in nucleophilic substitution reactions:
-
Transesterification : Methanol or ethanol with catalytic H₂SO₄ replaces methyl ester groups with ethyl or propyl variants.
-
Aminolysis : Reaction with amines (e.g., NH₃, methylamine) produces pyrazole dicarboxamides, useful in medicinal chemistry.
Key Reagents :
-
Methanol/H₂SO₄ : Yields dimethyl analogs.
-
Ethylamine/DMF : Forms mono- or diamides depending on stoichiometry.
Sigmatropic Rearrangements
The compound undergoes sequential 1,5-sigmatropic shifts under thermal or photolytic conditions:
-
Methoxycarbonyl Migration : The ester group at C-4 migrates to C-3, followed by a second shift to N-2, forming isomeric pyrazole derivatives .
-
Alkyl Group Preference : Ethyl substituents migrate faster than methyl groups, influencing product distribution .
Mechanistic Pathway :
-
Initial alkyl migration to C-4.
-
Sequential methoxycarbonyl shifts to C-3 and N-2.
-
Final product: 4-ethyl-5-methyl-1H-pyrazole-1,3-dicarboxylate .
Condensation Reactions
The electron-deficient pyrazole ring facilitates condensations:
-
Aldol Condensation : Reacts with aryl aldehydes (e.g., benzaldehyde) in basic media to form α,β-unsaturated ketones .
-
Schiff Base Formation : Interaction with hydrazines yields hydrazone derivatives, precursors for heterocyclic scaffolds .
Example Reaction :
textDimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate + Benzaldehyde → (E)-3-(4-Ethyl-3-methyl-1H-pyrazol-5-yl)acrylic acid methyl ester [6]
Cycloaddition and Ring Functionalization
The pyrazole core participates in dipolar cycloadditions:
-
With Diazo Compounds : Forms fused pyrazolo-pyridazine systems under catalyst-free conditions .
-
With Alkynes : Generates polycyclic structures via [3+2] cycloaddition .
Representative Reaction :
| Reagent | Product | Yield |
|---|---|---|
| Trimethylsilyl diazomethane | Ethyl pyrazole-carboxylate derivatives | 93% |
Reduction and Oxidation
-
Reduction : LiAlH₄ reduces ester groups to hydroxymethyl groups, yielding 4-ethyl-3-methyl-1H-pyrazole-1,5-dimethanol.
-
Oxidation : KMnO₄ oxidizes ethyl/methyl substituents to carboxylic acids under acidic conditions.
Scientific Research Applications
Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Dicarboxylates
Structural Variations and Substituent Effects
(a) Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate ()
- Substituents: A 4-cyanobenzyl group at position 1, methyl esters at positions 3 and 5.
- Key Differences: The cyanobenzyl group introduces strong electron-withdrawing effects and π-conjugation, unlike the alkyl substituents (ethyl/methyl) in the target compound.
- Synthesis : Prepared via alkylation of dimethyl 1H-pyrazole-3,5-dicarboxylate with 4-(bromomethyl)benzonitrile, highlighting the role of electrophilic substitution in pyrazole chemistry.
(b) Dimethyl 1,3-Diphenyl-1H-Pyrazole-4,5-Dicarboxylate ()
- Substituents : Phenyl groups at positions 1 and 3, methyl esters at positions 4 and 5.
- Key Differences : Bulky phenyl groups increase steric hindrance and π-electron density, which may reduce solubility in polar solvents compared to the target compound’s alkyl substituents.
(c) Diethyl 1-Propyl-1H-Pyrazole-3,5-Dicarboxylate ()
- Substituents : A propyl group at position 1 and ethyl esters at positions 3 and 5.
Physical and Chemical Properties
Biological Activity
Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Overview of Pyrazole Compounds
Pyrazole derivatives are known for their wide range of biological activities. They have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties. The structural features of pyrazoles significantly influence their biological activity, making them important in medicinal chemistry.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving nucleophilic substitution reactions. The compound's structure includes two carboxylate groups that enhance its solubility and reactivity. The presence of ethyl and methyl groups on the pyrazole ring plays a crucial role in modulating its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study found that compounds with similar pyrazole structures demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli, S. aureus, P. aeruginosa | 15 - 25 |
| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | Bacillus subtilis | 20 |
| Methyl 3-methyl-1H-pyrazole-4-carboxylate | Klebsiella pneumoniae | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in several studies. It has shown promising results in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro . These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Anticancer Properties
Recent studies have explored the anticancer properties of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. One study reported that compounds within this class exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A research team synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. Among these, this compound exhibited superior activity compared to traditional antibiotics . This highlights its potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by carrageenan in rats, this compound was administered. Results indicated a significant reduction in paw edema compared to control groups, demonstrating its effectiveness in mitigating inflammatory responses .
Q & A
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
